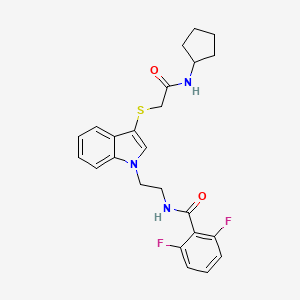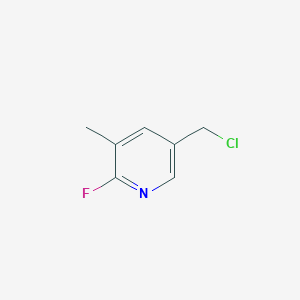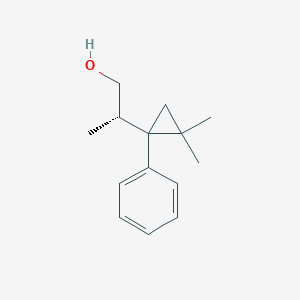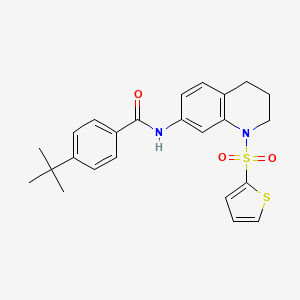![molecular formula C17H25NO3 B2998500 Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate CAS No. 909422-39-5](/img/structure/B2998500.png)
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and the E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein degradation. By promoting the degradation of specific target proteins, it can influence various cellular processes depending on the function of the target protein .
Pharmacokinetics
As a component of protacs, its adme properties would be expected to influence the bioavailability of the protac .
Result of Action
The result of the compound’s action is the degradation of the target protein. This can lead to a variety of cellular effects depending on the role of the target protein .
Action Environment
The action of this compound, like other PROTAC linkers, can be influenced by various environmental factors. These can include the presence of other proteins, the cellular environment, and the stability of the ternary complex .
特性
IUPAC Name |
tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-7-14(8-10-18)15-6-4-5-13(11-15)12-19/h4-6,11,14,19H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDXAWCQYCRTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2998421.png)
![3-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998422.png)

![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2998433.png)
![2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2998434.png)
![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)

![N-[2-(methylsulfanyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)

